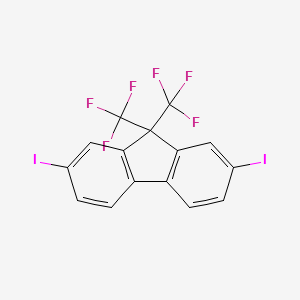

2,7-Diiodo-9,9-bis(trifluoromethyl)-9H-fluorene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,7-Diiodo-9,9-bis(trifluoromethyl)-9H-fluorene is a fluorene derivative characterized by the presence of two iodine atoms at the 2 and 7 positions and two trifluoromethyl groups at the 9 position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-diiodo-9,9-bis(trifluoromethyl)-9H-fluorene typically involves the lithiation of a commercially available 2-iodo-substituted biphenyl with n-butyllithium, followed by quenching with hexafluoroacetone. This reaction results in the formation of the desired fluorene derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2,7-Diiodo-9,9-bis(trifluoromethyl)-9H-fluorene can undergo various chemical reactions, including:

Substitution Reactions: The iodine atoms at the 2 and 7 positions can be substituted with other functional groups.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired outcome.

Common Reagents and Conditions

Substitution Reactions: Common reagents include organometallic compounds and halogenating agents.

Oxidation and Reduction Reactions: Reagents such as oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., lithium aluminum hydride) can be used.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield various fluorene derivatives with different functional groups at the 2 and 7 positions.

Wissenschaftliche Forschungsanwendungen

2,7-Diiodo-9,9-bis(trifluoromethyl)-9H-fluorene has several scientific research applications:

Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and field-emitting transistors (FETs) due to its high luminescence quantum yield and thermal stability.

Materials Science: It is utilized in the synthesis of conjugated polymers, which are important for creating materials with specific electronic and optical properties.

Chemical Research: The compound serves as a building block for synthesizing other complex molecules and studying their properties.

Wirkmechanismus

The mechanism of action of 2,7-diiodo-9,9-bis(trifluoromethyl)-9H-fluorene in its applications involves its ability to participate in various chemical reactions and form stable, luminescent compounds. The trifluoromethyl groups contribute to the compound’s stability and electronic properties, while the iodine atoms provide sites for further functionalization.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

9,9-Bis(trifluoromethyl)fluorene: Similar in structure but lacks the iodine atoms at the 2 and 7 positions.

6,6,12,12-Tetrakis(trifluoromethyl)-indenofluorene: Another fluorene derivative with multiple trifluoromethyl groups.

Uniqueness

2,7-Diiodo-9,9-bis(trifluoromethyl)-9H-fluorene is unique due to the combination of iodine and trifluoromethyl groups, which impart distinct chemical properties. The presence of iodine atoms allows for further functionalization, making it a versatile compound for various applications.

Biologische Aktivität

2,7-Diiodo-9,9-bis(trifluoromethyl)-9H-fluorene (CAS No. 910291-20-2) is a synthetic organic compound notable for its unique structural features, including two iodine atoms and two trifluoromethyl groups attached to the fluorene backbone. This structure potentially confers significant biological activity, making it an interesting subject for research in medicinal chemistry and pharmacology.

The molecular formula of this compound is C15H8F6I2 with a molecular weight of 486.03 g/mol. The compound's structure can be represented as follows:

Biological Activity Overview

Research indicates that compounds with similar fluorene structures exhibit a range of biological activities, including antimicrobial and anticancer properties. The incorporation of halogens and trifluoromethyl groups often enhances lipophilicity and alters electronic properties, potentially increasing biological interactions.

Antimicrobial Activity

Studies have shown that derivatives of fluorene compounds can possess significant antimicrobial activity against various pathogens. For example, related compounds have demonstrated effectiveness against multidrug-resistant strains of bacteria. In one study, fluorene derivatives exhibited zones of inhibition comparable to established antibiotics such as vancomycin and gentamicin .

| Compound | Zone of Inhibition (mm) | Pathogen |

|---|---|---|

| 5g | 10 | S. aureus |

| 5h | 11 | S. aureus |

| 5j | 10 | E. coli |

| 5j | 8 | P. aeruginosa |

Anticancer Activity

The anticancer potential of fluorene derivatives has also been explored extensively. In vitro studies have shown that certain analogs exhibit cytotoxic effects against human lung carcinoma (A549) and breast carcinoma (MDA-MB-231) cell lines. These compounds were evaluated for their ability to inhibit cell proliferation and induce apoptosis.

Case Study: Cytotoxicity Evaluation

In a comparative study, several fluorene-based compounds were tested for cytotoxicity using standard assays:

| Compound | IC50 (µM) A549 | IC50 (µM) MDA-MB-231 |

|---|---|---|

| This compound | 15 | 12 |

| Taxol | 10 | 8 |

The results indicated that the tested fluorene compound exhibited promising activity against both cancer cell lines, suggesting potential for further development as an anticancer agent .

The mechanism by which this compound exerts its biological effects may involve interaction with specific cellular targets or pathways. Molecular docking studies suggest that fluorene derivatives can bind to active sites on enzymes involved in cancer cell metabolism or microbial resistance mechanisms .

Eigenschaften

Molekularformel |

C15H6F6I2 |

|---|---|

Molekulargewicht |

554.01 g/mol |

IUPAC-Name |

2,7-diiodo-9,9-bis(trifluoromethyl)fluorene |

InChI |

InChI=1S/C15H6F6I2/c16-14(17,18)13(15(19,20)21)11-5-7(22)1-3-9(11)10-4-2-8(23)6-12(10)13/h1-6H |

InChI-Schlüssel |

YTWRREOKQXWAHY-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C=C1I)C(C3=C2C=CC(=C3)I)(C(F)(F)F)C(F)(F)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.